molecular formula C6H5ClF3NS B3391212 5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole CAS No. 1483178-86-4

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole

Cat. No. B3391212
CAS RN: 1483178-86-4
M. Wt: 215.62 g/mol
InChI Key: HXIJSSNWQYUHGB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole is a synthetic compound that has shown promising results in various scientific research applications. This compound is a thiazole derivative, which is a heterocyclic organic compound containing a five-membered ring with sulfur and nitrogen atoms.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It also has antioxidant properties that help protect cells from oxidative damage.
Biochemical and Physiological Effects:
5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and microorganisms. It also has anti-inflammatory properties that help reduce inflammation in the body. It has been found to have neuroprotective effects and may help prevent or slow down the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole in lab experiments include its potent antimicrobial, anticancer, and anti-inflammatory properties. It is also relatively easy to synthesize and has a low toxicity profile. However, its limitations include its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole. These include:
1. Further studies on its mechanism of action to better understand how it works.
2. Studies on its potential in treating other diseases such as diabetes and cardiovascular diseases.
3. Studies on its potential in developing new antimicrobial and anticancer drugs.
4. Studies on its potential in developing new neuroprotective agents.
5. Studies on improving its solubility in water to make it more versatile in lab experiments.
Conclusion:
In conclusion, 5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole is a promising compound that has shown potential in various scientific research applications. Its potent antimicrobial, anticancer, and anti-inflammatory properties make it a valuable tool in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in developing new drugs for various diseases.

Scientific Research Applications

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole has shown promising results in various scientific research applications. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3NS/c7-2-4-3-11-5(12-4)1-6(8,9)10/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIJSSNWQYUHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole

CAS RN

1483178-86-4
Record name 5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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